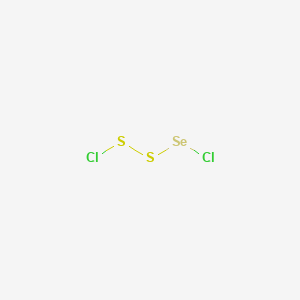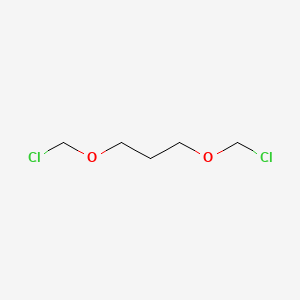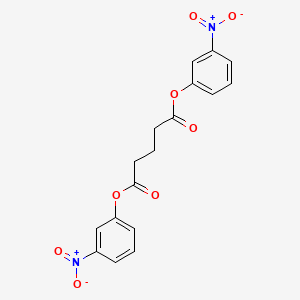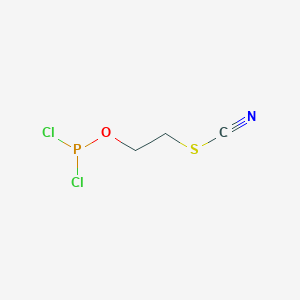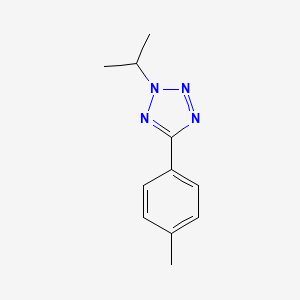
5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of organic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-methylphenyl group and a propan-2-yl group attached to the tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as copper sulfate, to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups into the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of certain biological molecules. This property makes it useful in drug design and development, where it can interact with enzymes and receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-2H-tetrazole
- 5-(4-Chlorophenyl)-2H-tetrazole
- 5-(4-Methoxyphenyl)-2H-tetrazole
Uniqueness
5-(4-Methylphenyl)-2-(propan-2-yl)-2H-tetrazole is unique due to the presence of both a 4-methylphenyl group and a propan-2-yl group. These substituents confer distinct chemical and physical properties, making it different from other tetrazole derivatives. Its unique structure allows for specific interactions in chemical reactions and biological systems, enhancing its utility in various applications.
Eigenschaften
CAS-Nummer |
156604-73-8 |
|---|---|
Molekularformel |
C11H14N4 |
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-2-propan-2-yltetrazole |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-13-11(12-14-15)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
OTGOPSIRQIASOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
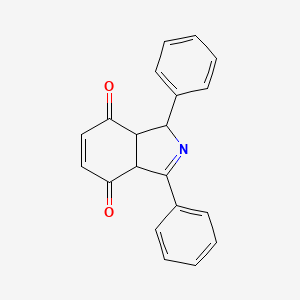

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

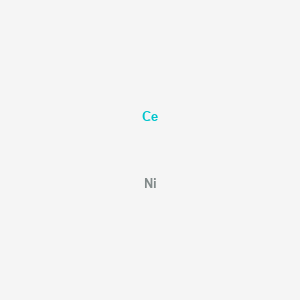
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
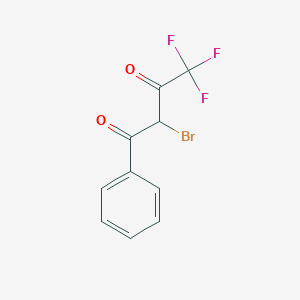
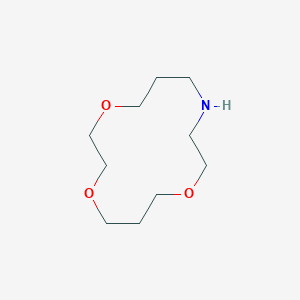
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
